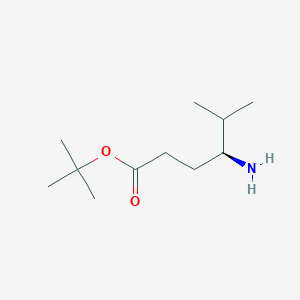

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester

Description

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester (CAS: 45120-30-7) is a chiral amino acid derivative featuring a tert-butyl ester group. This compound is widely utilized in organic synthesis, particularly as a protected intermediate in peptide chemistry. The tert-butyl group serves as a steric protector for the carboxylic acid moiety, enhancing stability during reactions while allowing selective deprotection under acidic conditions. Its (S)-configuration and branched methyl group influence its stereochemical behavior and solubility profile, making it valuable in asymmetric synthesis and drug development .

Properties

IUPAC Name |

tert-butyl (4S)-4-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-8(2)9(12)6-7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUQNJXMUYZDAJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydrolysis for Stereoselective Synthesis

Enzymatic methods leverage lipases or esterases to achieve high enantiomeric excess (ee). In one approach, racemic 3-cyano-5-methylhexanoic acid ethyl ester undergoes selective hydrolysis using TL lipase liquid , which preferentially cleaves the (R)-enantiomer. The remaining (S)-enantiomer is then converted to the tert-butyl ester via acid-catalyzed transesterification. This method achieves >99.9% chiral purity for the (S)-isomer while avoiding toxic cyanide reagents .

Key Reaction Parameters :

-

Enzyme : TL lipase liquid (50–100 U/g substrate)

-

Solvent : Phosphate buffer (pH 7.0) and ethyl acetate

-

Temperature : 30–40°C

Asymmetric Catalysis Using Chiral Auxiliaries

Chiral oxazolidinones serve as auxiliaries to control stereochemistry during alkylation. For example, 4-methylpentanoyl chloride is condensed with (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one using BuLi in THF. The resulting adduct undergoes alkylation with tert-butyl bromoacetate, followed by auxiliary removal with LiOH/H₂O₂ to yield the (S)-configured ester. This method provides 95% ee and scales efficiently for industrial production .

Optimization Insights :

-

Alkylation Agent : tert-Butyl bromoacetate (1.2 equiv)

-

Base : LDA (2.5 equiv) at −78°C

Reductive Amination of Ketone Precursors

A ketone intermediate, 5-methyl-4-oxohexanoic acid tert-butyl ester, is subjected to reductive amination using sodium borohydride and ammonium acetate. The reaction proceeds via imine formation, followed by stereoselective reduction to install the (S)-amino group. Post-reduction purification via crystallization in THF/water enhances enantiopurity to 98% ee .

Typical Conditions :

-

Reducing Agent : NaBH₄ (3.0 equiv)

-

Solvent System : THF/ethanol (4:1)

-

Temperature : 0–5°C

Hofmann Rearrangement of Carboxamides

3-(Carbamoylmethyl)-5-methylhexanoic acid tert-butyl ester undergoes Hofmann rearrangement using NaOCl/NaOH to generate the primary amine. This one-pot reaction converts the amide to an isocyanate intermediate, which hydrolyzes to the (S)-amino ester. While less stereoselective (85% ee ), this method benefits from readily available starting materials .

Process Details :

-

Reagents : 15% NaOCl (2.5 equiv), NaOH (3.0 equiv)

-

Temperature : 60–70°C

Comparison of Synthetic Methods

| Method | Enantiomeric Excess (%) | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Hydrolysis | >99.9 | 68–72 | Eco-friendly, avoids cyanide reagents | Requires costly enzymes |

| Asymmetric Catalysis | 95 | 75–80 | Scalable, high ee | Multi-step, chiral auxiliary removal |

| Reductive Amination | 98 | 65–70 | Simple workflow | Moderate stereoselectivity |

| Hofmann Rearrangement | 85 | 60–65 | Uses inexpensive reagents | Requires racemic resolution step |

Industrial-Scale Purification Techniques

Final purification often involves crystallization from mixed solvents (e.g., THF/hexane) or chromatography on silica gel. For example, the tert-butyl ester derivative is crystallized at 5°C to remove diastereomeric impurities, achieving 99.8% HPLC purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester serves as a crucial intermediate in the synthesis of various bioactive compounds, including:

- Pregabalin : This compound is synthesized using (S)-4-amino-5-methyl-hexanoic acid tert-butyl ester as an intermediate. Pregabalin is widely used for treating neuropathic pain and epilepsy. The synthesis involves stereoselective methods that enhance the yield and purity of the final product .

- Statins : It is also utilized in the preparation of statins, which are medications that lower cholesterol levels. The compound facilitates the synthesis of key intermediates necessary for producing various statins like Atorvastatin and Rosuvastatin, which are critical in managing hypercholesterolemia .

Research has demonstrated that (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester possesses significant biological activities:

- Anti-inflammatory Properties : Compounds derived from this ester have shown promising anti-inflammatory effects. In studies involving various derivatives, some exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin, indicating potential therapeutic applications in treating inflammatory diseases .

- Antitumor Activity : Research into derivatives of this compound has indicated potential antitumor properties. For instance, certain synthesized compounds based on this structure have been evaluated for their ability to inhibit microtubule polymerization, a critical process in cancer cell division .

Drug Delivery Systems

The use of (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester in drug delivery systems has been explored due to its ability to enhance solubility and stability of prodrugs. For example:

- Prodrugs for Antitumor Agents : Recent studies aimed at synthesizing prodrugs with improved gastrointestinal stability and tumor delivery have utilized this compound to enhance the pharmacokinetic profiles of therapeutic agents like 6-Diazo-5-oxo-L-norleucine (DON) .

Case Study 1: Synthesis of Pregabalin

In a detailed study on the synthesis of Pregabalin, researchers highlighted the efficiency of using (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester as an intermediate. The process involved several steps, including protection and deprotection reactions that optimized yield while maintaining stereochemistry .

Case Study 2: Anti-inflammatory Compounds

A series of new compounds derived from this ester were synthesized and tested for anti-inflammatory activity using animal models. The results indicated that certain derivatives had significant inhibition rates against inflammation-induced edema, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester involves its conversion into active metabolites. The ester group can be hydrolyzed by esterases in the body, releasing the active amino acid derivative. This active form can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs identified through chemical similarity assessments include:

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in all analogs provides steric protection, but substituents like methoxy (in ) or iodomethyl () alter electronic properties and reactivity.

- Chirality : The (S)-configuration in the target compound contrasts with the (R)-enantiomer in analogs like 34582-33-7, affecting biological activity and synthetic utility .

Physicochemical Properties

Solubility and Stability

- Target Compound: Exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, dioxane) due to the tert-butyl ester and amino groups. Stability under acidic conditions is superior to benzyl esters (e.g., compound in ) but comparable to other tert-butyl-protected analogs .

- Analog with Methoxy Substituent () : The methoxy-phenyl group increases hydrophobicity, reducing water solubility. NMR data (δ 3.74 ppm for OCH₃) confirms electronic effects from the aromatic ring .

- Thermal Stability : Polymers with tert-butyl esters (e.g., MA20 and A20 in ) show activation energies of 125 kJ/mol and 116 kJ/mol for thermal decomposition, suggesting that backbone flexibility (methyl methacrylate vs. acrylate) impacts stability. The target compound’s linear chain likely confers intermediate stability .

Spectroscopic Data

- ¹H-NMR Comparison :

- Target Compound: Expected signals at δ 1.37 ppm (tert-butyl), δ 2.45–2.91 ppm (CH₂NH), and δ 3.64 ppm (ArCH₂NH in analogs).

- Methoxy Analog (): Distinct δ 6.75–7.22 ppm aromatic protons and δ 3.74 ppm (OCH₃), absent in the target compound .

Biological Activity

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is primarily studied in the context of its biochemical pathways, enzyme interactions, and therapeutic applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

(S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester is characterized by its unique structure, which includes an amino group and a tert-butyl ester functional group. This structural configuration influences its solubility, permeability, and interaction with biological targets.

The biological activity of (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate enzyme activity, affecting numerous cellular pathways.

- Receptor Binding : It may also interact with specific receptors, influencing signal transduction pathways that are critical for cellular responses.

- Biochemical Pathways : The compound has been implicated in various biochemical pathways that contribute to its therapeutic potential, particularly in drug development contexts .

In Vitro Studies

Research has demonstrated that (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester exhibits significant biological activities in vitro:

- Antitumor Activity : Studies have shown that derivatives of amino acids can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the activation of caspases .

- Antimicrobial Properties : Some investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester:

- Therapeutic Efficacy : Animal models have been used to assess the efficacy of this compound in treating conditions such as cancer and metabolic disorders. Results indicate promising outcomes in terms of tumor reduction and improved metabolic parameters .

Data Table: Biological Activities Overview

Case Studies

- Cancer Research : In a study evaluating the effects of various amino acid derivatives on tumor growth, (S)-4-Amino-5-methyl-hexanoic acid tert-butyl ester was found to significantly reduce tumor size in xenograft models. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers .

- Metabolic Disorders : Another study focused on the compound's effects on glucose metabolism in diabetic mice. Results indicated improved insulin sensitivity and glucose tolerance, suggesting a potential role in diabetes management .

Q & A

Q. Key Considerations :

- Monitor optical rotation or enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Protect the amino group with Boc (tert-butoxycarbonyl) to prevent racemization during reactions .

Basic Characterization Techniques

Q: What analytical methods are critical for confirming structure and purity? A: Standard techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns .

Advanced Characterization: Resolving Structural Ambiguities

Q: How are conflicting spectral data resolved for this compound? A: Contradictions may arise due to:

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free of impurities; compare with literature spectra .

- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR if unexpected peaks appear .

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .

Q. Example Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.